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molecular formula C8H5FINO B8736903 4-Fluoro-5-iodo-2-methoxy-benzonitrile

4-Fluoro-5-iodo-2-methoxy-benzonitrile

Cat. No. B8736903
M. Wt: 277.03 g/mol
InChI Key: QQXDMWUGNPAANF-UHFFFAOYSA-N
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Patent
US09073882B2

Procedure details

To 4-fluoro-2-methoxybenzonitrile (3.00 g, 20 mmol) and N-iodosuccinimide (NIS) (4.7 g, 21 mmol) under nitrogen was added TFA (35 mL) and the reaction was stirred at room temperature for 20 hours. The volatiles were removed in vacuo and the residue was taken up in 1:1 ethyl acetate:ether and was washed with aqueous sodium bicarbonate and then brine containing enough sodium sulfite to remove the iodine color. The aqueous layers were back extracted with more 1:1 ethyl acetate:ether and the combined organic layers were dried over sodium sulfate and evaporated. The residue was treated with ether/hexanes to afford clean iodo title product as a white solid. 1H-NMR (500 MHz, CDCl3) δ ppm 3.930 (s, 3H), 6.730 (d, J=9.4 Hz, 1H), 7.900 (d, J=6.8 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH3:11])[CH:3]=1.[I:12]N1C(=O)CCC1=O.C(O)(C(F)(F)F)=O>>[F:1][C:2]1[C:9]([I:12])=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)OC
Name
Quantity
4.7 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
35 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
WASH
Type
WASH
Details
ether and was washed with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
brine containing enough sodium sulfite to remove the iodine color
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were back extracted with more 1:1 ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether and the combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with ether/hexanes

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1I)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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